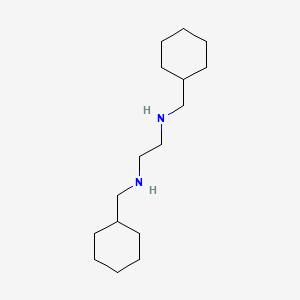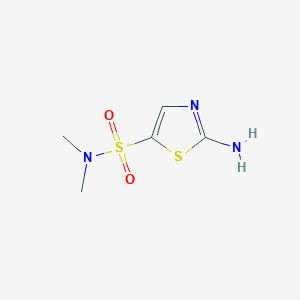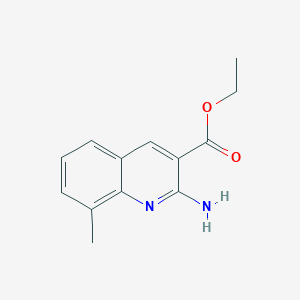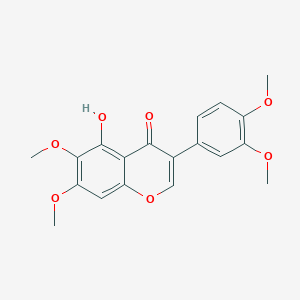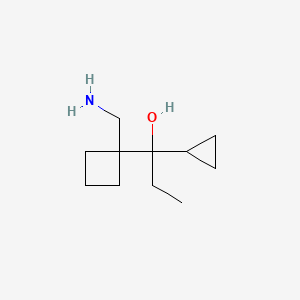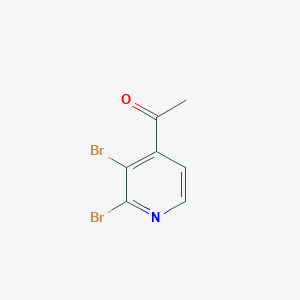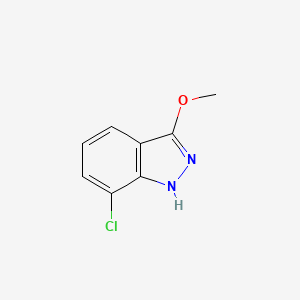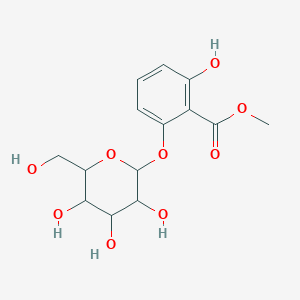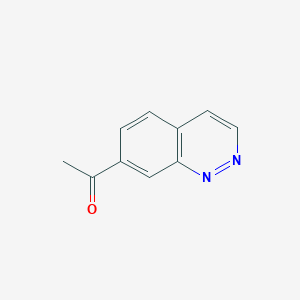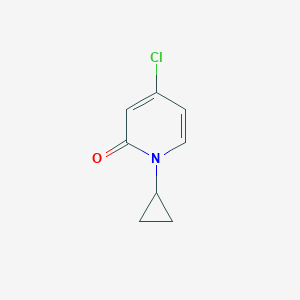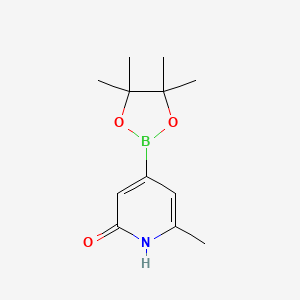![molecular formula C50H48P2Si2 B13649920 1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphine groups attached to a binaphthalene core, further modified with trimethylsilyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] typically involves the reaction of 1,1’-binaphthalene-2,2’-diyl dichloride with diphenylphosphine in the presence of a base. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
科学研究应用
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various catalytic reactions. The trimethylsilyl groups enhance the stability and reactivity of the compound, making it an effective catalyst in many reactions .
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Similar structure but lacks the trimethylsilyl groups.
1,4-Bis(trimethylsilyl)butadiyne: Contains trimethylsilyl groups but has a different core structure.
1,4-Bis(trimethylsilyl)benzene: Another compound with trimethylsilyl groups but a simpler aromatic core.
Uniqueness
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] is unique due to its combination of a binaphthalene core with diphenylphosphine and trimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications .
属性
分子式 |
C50H48P2Si2 |
|---|---|
分子量 |
767.0 g/mol |
IUPAC 名称 |
[1-(2-diphenylphosphanyl-4-trimethylsilylnaphthalen-1-yl)-4-trimethylsilylnaphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C50H48P2Si2/c1-53(2,3)47-35-45(51(37-23-11-7-12-24-37)38-25-13-8-14-26-38)49(43-33-21-19-31-41(43)47)50-44-34-22-20-32-42(44)48(54(4,5)6)36-46(50)52(39-27-15-9-16-28-39)40-29-17-10-18-30-40/h7-36H,1-6H3 |
InChI 键 |
OKQMTLJEXLPLOI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=C(C2=CC=CC=C21)C3=C(C=C(C4=CC=CC=C43)[Si](C)(C)C)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
